2-(3,5-Dinitrophenoxy)-6-(hydroxymethyl)oxane-3,4,5-triol

Mechanistic Enzymology Glycoside Hydrolase Kinetics Rate-Limiting Step Identification

2-(3,5-Dinitrophenoxy)-6-(hydroxymethyl)oxane-3,4,5-triol, commonly designated 3,5-dinitrophenyl-β-D-galactopyranoside (DNP-Gal; CAS 50301-19-4), is a synthetic chromogenic substrate for β-galactosidase (EC 3.2.1.23). It consists of a D-galactose moiety linked via a β-glycosidic bond to the phenolic oxygen of 3,5-dinitrophenol (molecular formula C₁₂H₁₄N₂O₁₀; MW 346.25 g·mol⁻¹).

Molecular Formula C12H14N2O10
Molecular Weight 346.25 g/mol
Cat. No. B12289009
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-(3,5-Dinitrophenoxy)-6-(hydroxymethyl)oxane-3,4,5-triol
Molecular FormulaC12H14N2O10
Molecular Weight346.25 g/mol
Structural Identifiers
SMILESC1=C(C=C(C=C1[N+](=O)[O-])OC2C(C(C(C(O2)CO)O)O)O)[N+](=O)[O-]
InChIInChI=1S/C12H14N2O10/c15-4-8-9(16)10(17)11(18)12(24-8)23-7-2-5(13(19)20)1-6(3-7)14(21)22/h1-3,8-12,15-18H,4H2
InChIKeyVNPOTVPDCPRUPK-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

3,5-Dinitrophenyl-β-D-galactopyranoside (CAS 50301-19-4): Procurement-Relevant Identity and Core Chromogenic Properties


2-(3,5-Dinitrophenoxy)-6-(hydroxymethyl)oxane-3,4,5-triol, commonly designated 3,5-dinitrophenyl-β-D-galactopyranoside (DNP-Gal; CAS 50301-19-4), is a synthetic chromogenic substrate for β-galactosidase (EC 3.2.1.23). It consists of a D-galactose moiety linked via a β-glycosidic bond to the phenolic oxygen of 3,5-dinitrophenol (molecular formula C₁₂H₁₄N₂O₁₀; MW 346.25 g·mol⁻¹) [1]. Enzymatic hydrolysis liberates the chromogenic aglycone 3,5-dinitrophenol, enabling spectrophotometric detection. The compound is primarily employed as a mechanistic probe in glycosidase research rather than as a routine activity reporter [2].

Why ONPG, PNPG, and Other Nitrophenyl Galactosides Cannot Replace 3,5-DNP-Galactoside in Procurement Specifications


The 3,5-dinitrophenyl-substituted galactoside is not interchangeable with the widely used mononitrophenyl substrates o-nitrophenyl-β-D-galactoside (ONPG) or p-nitrophenyl-β-D-galactoside (PNPG) because the electronic properties of the dinitro aglycone fundamentally alter the rate-limiting step of the enzymatic reaction. For the E. coli β-galactosidase, the catalytic cycle with ONPG and PNPG is limited by galactosylation (formation of the galactosyl-enzyme intermediate), whereas kinetic and solvent isotope effect data demonstrate that with 3,5-DNP-Gal the rate-limiting step shifts to degalactosylation (hydrolysis of the galactosyl-enzyme) [1]. This mechanistic inversion makes the compound essential for experiments designed to isolate and characterize the degalactosylation half-reaction. Substituting a mononitrophenyl substrate in such an experimental design would probe the wrong kinetic step, leading to invalid mechanistic conclusions and procurement waste [1].

Head-to-Head Quantitative Differentiation of 3,5-Dinitrophenyl-β-D-galactopyranoside Against the Closest Chromogenic Analogs


Rate-Limiting Step Inversion: Degalactosylation vs. Galactosylation for ONPG and PNPG

In the E. coli β-galactosidase-catalyzed hydrolysis, 3,5-DNP-Gal uniquely exhibits rate-limiting degalactosylation, whereas the commonly used substrates ONPG and PNPG are rate-limited by galactosylation. This was demonstrated by the initial fractional rate of increase of kcat as a function of methanol concentration, which was observed exclusively with 2,4- and 3,5-dinitrophenyl substrates but not with mononitrophenyl or other substrates [1]. The kinetic solvent isotope effect (kH/kD) for 3,5-DNP-Gal is 1.24 ± 0.02, consistent with a rate-limiting degalactosylation step, while PNPG exhibits an isotope effect of 1.04 ± 0.02, indicating galactosylation remains rate-limiting [1].

Mechanistic Enzymology Glycoside Hydrolase Kinetics Rate-Limiting Step Identification

Extinction Coefficient Differentiation Among Dinitrophenyl Galactoside Isomers

The molar extinction coefficient (ε) of the enzymatically liberated 3,5-dinitrophenol at pH 7.0 is 1.86 × 10³ M⁻¹·cm⁻¹ at 400 nm, which is substantially lower than the corresponding values for the 2,4-dinitrophenyl isomer (ε = 11.6 × 10³ M⁻¹·cm⁻¹ at 390 nm) and the 2,5-dinitrophenyl isomer (ε = 4.11 × 10³ M⁻¹·cm⁻¹ at 440 nm) [1]. This 6.2-fold and 2.2-fold reduction in extinction coefficient permits the use of higher substrate concentrations without exceeding the linear detection range of standard spectrophotometers, providing greater experimental flexibility in kinetic assays where saturating substrate concentrations are required [1].

Chromogenic Substrate Selection Spectrophotometric Assay Design Signal-to-Noise Optimization

Differential pH-Dependence of kcat for 3,5-DNP-Galactoside vs. PNPG

The pH-dependence of kcat for 3,5-DNP-Galactoside reveals a distinct ionization behavior compared to PNPG. The kcat vs. pH profile for 3,5-DNP-Gal yields an apparent pKa of ~9.2 in the alkaline limb, whereas PNPG gives a pKa of ~8.9 [1]. Furthermore, 3,5-DNP-Gal uniquely exhibits a decrease in kcat in the acidic region (below pH 6), a feature absent in the PNPG pH profile, indicating that the galactosylation step for the dinitrophenyl substrate is sensitive to protonation of an active-site group that is kinetically silent with the mononitrophenyl substrate [1].

pH-Rate Profiling Enzyme Mechanism Catalytic Residue Identification

Leaving Group pKa and Relative Catalytic Efficiency Advantage Over Mononitrophenyl Substrates

The pKa of the 3,5-dinitrophenol leaving group is substantially lower than that of the mononitrophenol aglycones in ONPG and PNPG, enhancing the heterolytic cleavage of the glycosidic bond. 3,5-Dinitrophenol has a reported pKa of approximately 6.7 [1], compared to ~7.2 for o-nitrophenol and ~7.1 for p-nitrophenol [2]. This 0.4–0.5 pKa unit reduction corresponds to a ~2.5–3-fold increase in leaving group acidity, which manifests in elevated kcat values for the 3,5-DNP substrate relative to ONPG and PNPG when the galactosylation step is rate-limiting [1]. The improved leaving group ability is a direct consequence of the electron-withdrawing effect of the two nitro groups at the 3- and 5-positions of the phenyl ring.

Substrate Reactivity Leaving Group Ability Glycosidase Substrate Engineering

Km Differentiation: Dinitrophenyl Substrates Exhibit Reduced Apparent Affinity Relative to PNPG in E. coli β-Galactosidase

Dinitrophenyl-substituted β-D-galactopyranosides consistently display higher Km values (lower apparent affinity) for E. coli β-galactosidase compared to p-nitrophenyl-β-D-galactoside. The UniProt-curated kinetic data for the E. coli lacZ β-galactosidase (P00722) reports Km values of 0.04 mM for PNPG and 0.12 mM for ONPG, while dinitrophenyl analogs show elevated Km values: 0.15 mM for 2,3-dinitrophenyl-β-D-galactopyranoside and 0.41 mM for 2,5-dinitrophenyl-β-D-galactopyranoside [1]. Although the Km for the 3,5-isomer is not directly reported in this curated dataset, the class-level trend is unambiguous: the additional nitro substituent consistently raises Km by 3.8- to 10.3-fold relative to PNPG [1]. This is mechanistically consistent with the altered binding interactions imposed by the bulkier, more electron-deficient dinitrophenyl aglycone occupying a distinct shallow binding pocket [2].

Enzyme Kinetics Substrate Affinity Michaelis Constant Comparison

Evidence-Backed Application Scenarios for Procuring 3,5-Dinitrophenyl-β-D-galactopyranoside


Isolation and Kinetic Characterization of the β-Galactosidase Degalactosylation Step

Investigators studying the mechanism of retaining β-galactosidases who need to isolate the degalactosylation half-reaction should procure 3,5-DNP-Gal as the primary substrate. The evidence establishes that this compound uniquely renders degalactosylation rate-limiting, enabling direct measurement of k+3 through methanol competition experiments and solvent kinetic isotope effect measurements [1]. Substituting ONPG or PNPG would result in rate-limiting galactosylation, confounding the experimental design and yielding data that reflect a different kinetic step entirely.

pH-Dependent Enzyme Mechanism Studies Requiring Differential Galactosylation/Degalactosylation Sensitivity

For pH-rate profiling experiments designed to assign pKa values to specific catalytic residues involved in either galactosylation or degalactosylation, 3,5-DNP-Gal provides resolution not achievable with PNPG. The distinct acidic-region kcat decrease observed exclusively with 3,5-DNP-Gal [1] enables researchers to probe the ionization behavior of residues that specifically affect the galactosylation step, a feature that is masked when PNPG is used because its overall rate is already limited by galactosylation across the entire pH range.

High-Substrate-Concentration Kinetic Assays Requiring Extended Linear Detection Range

Applications that demand full Michaelis-Menten kinetic characterization at substrate concentrations approaching or exceeding Km benefit from the lower extinction coefficient of the 3,5-dinitrophenol hydrolysis product (ε = 1.86 × 10³ M⁻¹·cm⁻¹) compared to the 2,4-dinitrophenyl (ε = 11.6 × 10³) and 2,5-dinitrophenyl (ε = 4.11 × 10³) isomers [1]. This allows substrate concentrations up to 6.2-fold higher than the 2,4-isomer to be used without exceeding the photometric linear range, directly supporting robust initial-rate measurements under saturating conditions.

Comparative Glycosidase Substrate Specificity Panels

Laboratories conducting broad substrate-specificity profiling of glycoside hydrolases should include 3,5-DNP-Gal alongside ONPG and PNPG as part of a structured substrate panel. The differential rate-limiting step behavior [1] and the distinct pH-rate profiles mean that the inclusion of this compound can reveal mechanistic features (e.g., whether degalactosylation or galactosylation is rate-limiting for a novel enzyme) that would remain undetected using only mononitrophenyl substrates. This evidence-based panel design enhances the scientific value of procurement and reduces the risk of purchasing redundant substrates.

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